An In-Depth Technical Guide to 4-Methoxy-1H-indole-2-carbaldehyde (CAS: 213682-04-3)
An In-Depth Technical Guide to 4-Methoxy-1H-indole-2-carbaldehyde (CAS: 213682-04-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the methoxy substituent on the indole nucleus, render it a versatile precursor for a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of 4-methoxy-1H-indole-2-carbaldehyde, with a focus on its role in the development of novel therapeutics.
Introduction: The Significance of Methoxyindoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group onto the indole ring, as seen in 4-methoxy-1H-indole-2-carbaldehyde, significantly influences the molecule's reactivity and biological activity. The electron-donating nature of the methoxy group enhances the nucleophilicity of the indole ring, facilitating electrophilic substitution reactions. This heightened reactivity, combined with the inherent biological relevance of the indole nucleus, makes methoxy-substituted indoles valuable intermediates in the synthesis of complex molecular architectures with therapeutic potential. These derivatives have been instrumental in the development of agents targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of 4-methoxy-1H-indole-2-carbaldehyde is fundamental for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 213682-04-3 | [3] |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.19 g/mol | [3] |
| Appearance | Solid | |
| Storage Temperature | -20°C, sealed storage, away from moisture |
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet in the range of 9.5-10.5 ppm), the protons on the pyrrole and benzene rings of the indole nucleus, and a singlet for the methoxy group protons (typically around 3.8-4.0 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern. For instance, data for a related compound, 1-benzyl-1H-indole-3-carbaldehyde, shows the aldehydic proton at 10.01 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-195 ppm). Signals for the aromatic carbons and the methoxy carbon (around 55-60 ppm) will also be present. For comparison, the carbonyl carbon of 1H-indole-3-carbaldehyde appears at 185.34 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1660-1700 cm⁻¹. The N-H stretching vibration of the indole ring will appear as a sharp to broad band around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (175.19). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the indole ring.
Synthesis of 4-Methoxy-1H-indole-2-carbaldehyde
The introduction of a formyl group onto the indole nucleus can be achieved through several established synthetic methodologies. The choice of method often depends on the desired regioselectivity and the nature of the substituents on the indole ring.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][4] The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The electron-donating methoxy group at the 4-position of the indole ring is expected to direct the formylation primarily to the C3 position. However, formylation at the C2 position can also occur, and reaction conditions can be optimized to favor the desired isomer.
General Vilsmeier-Haack Reaction Workflow:
Caption: General workflow for the Vilsmeier-Haack formylation.
Experimental Protocol (General):
-
To a cooled solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature.
-
Stir the mixture to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 4-methoxyindole in a suitable solvent to the Vilsmeier reagent.
-
Allow the reaction to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution).[5]
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-methoxy-1H-indole-2-carbaldehyde.
Formylation via Lithiation
An alternative and often highly regioselective method for the formylation of indoles is through directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent like DMF.[6] This method typically involves the deprotonation of the indole nucleus at a specific position using a strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium), followed by the introduction of the formyl group. The directing effect of existing substituents plays a crucial role in determining the site of lithiation.
General Lithiation and Formylation Workflow:
Caption: General workflow for formylation via lithiation.
Experimental Protocol (General):
-
Protect the nitrogen of 4-methoxyindole with a suitable protecting group (e.g., Boc, Ts) to prevent N-lithiation.
-
Dissolve the N-protected 4-methoxyindole in a dry, aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise.
-
Stir the reaction mixture at low temperature to allow for complete lithiation. The position of lithiation will be directed by the methoxy group and the N-protecting group.
-
Add anhydrous N,N-dimethylformamide (DMF) to the solution of the lithiated indole.[7]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by standard methods.
-
Deprotect the indole nitrogen if necessary.
Reactivity and Synthetic Applications
The aldehyde functionality at the C2 position of 4-methoxy-1H-indole-2-carbaldehyde is a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Key Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methoxy-1H-indole-2-carboxylic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, (4-methoxy-1H-indol-2-yl)methanol.
-
Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides (Wittig reagents) or other olefination reagents allows for the extension of the carbon chain and the formation of various substituted alkenes.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel condensation products, respectively.
Role in the Synthesis of Bioactive Molecules
Indole-2-carbaldehydes are crucial precursors in the synthesis of a variety of biologically active compounds. While specific examples detailing the use of 4-methoxy-1H-indole-2-carbaldehyde are not prevalent in the initial search results, the general utility of this class of compounds is well-established. They serve as key intermediates in the synthesis of:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The functional group versatility of indole-2-carbaldehydes allows for their incorporation into complex structures designed to interact with biological targets involved in cancer progression.
-
Antiviral Compounds: Indole derivatives have shown promise as antiviral agents, including inhibitors of HIV integrase.[8] The aldehyde functionality can be elaborated to introduce pharmacophores that are essential for antiviral activity.
-
Neurological Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous indole-based drugs for neurological and psychiatric disorders.
Safety and Handling
4-Methoxy-1H-indole-2-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
4-Methoxy-1H-indole-2-carbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis can be achieved through established formylation methods, and its aldehyde functionality provides a gateway to a wide range of chemical transformations. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of novel and potent therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists working with this important indole derivative.
References
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 4-Methoxy-1H-indole-2-carbaldehyde | 213682-04-3 | NIA68204 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

